5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylic Acid
Description
5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylic Acid is a heterocyclic compound featuring an isoxazole ring fused with a 4-hydroxy-3-methoxyphenyl substituent. The isoxazole core (a five-membered ring containing nitrogen and oxygen) provides rigidity and metabolic stability, while the aryl group introduces hydrogen-bonding and electron-donating properties.
Properties
Molecular Formula |
C11H9NO5 |
|---|---|
Molecular Weight |
235.19 g/mol |
IUPAC Name |
5-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO5/c1-16-10-4-6(2-3-8(10)13)9-5-7(11(14)15)12-17-9/h2-5,13H,1H3,(H,14,15) |
InChI Key |
VQTZNFBTPOWKAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=NO2)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-hydroxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring using an acid catalyst . The reaction conditions often involve refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process . These methods also help in reducing the reaction time and improving the overall sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxaldehyde.
Reduction: Formation of 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-methanol.
Substitution: Formation of various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug development .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. They are being tested for anti-inflammatory, anticancer, and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in the creation of catalysts and other functional materials .
Mechanism of Action
The mechanism of action of 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity . The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
Stability and Reactivity
- Hydrogenation sensitivity: Isoxazole rings with electron-donating groups (e.g., -OCH₃) resist reduction, whereas those with electron-withdrawing groups (e.g., -NO₂) undergo rapid N-O bond cleavage under Pd/C catalysis .
- Tautomerism and salt formation: The hydroxyl group in the target compound may facilitate keto-enol tautomerism or salt formation (e.g., with amines), enhancing stability in formulations .
Research Findings and Implications
- Structure-activity relationships (SAR) : The combination of -OH and -OCH₃ in the target compound offers a balance between solubility and lipophilicity, critical for oral bioavailability. This contrasts with purely hydrophobic (e.g., phenyl) or polar (e.g., nitro) analogs .
- Synthetic optimization : Yields for methoxy-substituted analogs (60–69% ) suggest that introducing -OH may require protective group strategies to prevent side reactions.
- Thermodynamic stability : NMR data for 5-(2-methylthiazol-4-yl)isoxazole-3-carboxylic acid (δ 8.28 ppm for aromatic protons ) indicate aromatic stabilization, which may extend to the target compound.
Biological Activity
5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylic acid, a compound belonging to the isoxazole family, has garnered attention in recent years due to its potential biological activities, particularly in immunomodulation and anti-inflammatory responses. The structure of this compound features a phenolic hydroxyl group and a methoxy group, which are believed to contribute significantly to its biological properties.
Biological Activity Overview
Research indicates that isoxazole derivatives, including the target compound, exhibit a range of biological activities. These include:
- Immunosuppressive Effects : The compound has shown potential in modulating immune responses. In vitro studies have demonstrated its ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by mitogens such as phytohemagglutinin A (PHA) and lipopolysaccharides (LPS) .
- Anti-inflammatory Properties : The compound has been linked to reduced production of pro-inflammatory cytokines, notably tumor necrosis factor-alpha (TNF-α), which plays a crucial role in systemic inflammation .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Cytokine Production : The compound significantly inhibits TNF-α production in human whole blood cultures, suggesting a direct effect on inflammatory pathways .
- Induction of Apoptosis : Studies have indicated that the compound may enhance the expression of apoptotic markers such as caspases and Fas, contributing to its immunosuppressive effects .
- Regulation of Cell Proliferation : The compound has been shown to suppress the proliferation of lymphocytes, which is vital for its immunomodulatory action .
Table 1: Summary of Biological Activities
Case Study: Immunomodulatory Effects
In a controlled study, this compound was administered to human PBMCs. The results showed a significant reduction in cell proliferation rates when stimulated with PHA, indicating its potential as an immunosuppressive agent. Additionally, the compound's ability to lower TNF-α levels was observed, aligning with its proposed mechanism of action in inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
